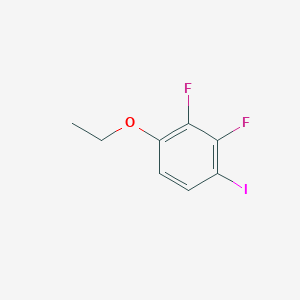

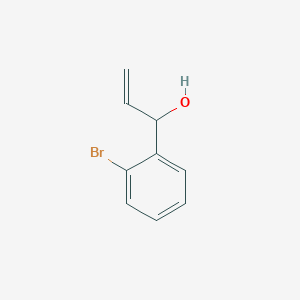

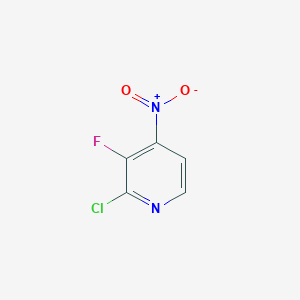

![molecular formula C7H4Br2N2 B178526 6,8-二溴咪唑并[1,2-a]吡啶 CAS No. 1202450-63-2](/img/structure/B178526.png)

6,8-二溴咪唑并[1,2-a]吡啶

描述

6,8-Dibromoimidazo[1,2-a]pyridine is a derivative of imidazopyrazine . It has uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6,8-Dibromoimidazo[1,2-a]pyridine, has been a subject of research over the past decade . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

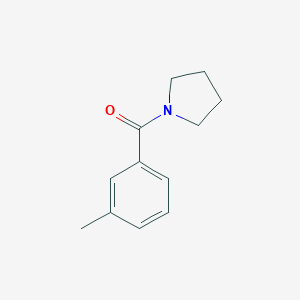

The molecular formula of 6,8-Dibromoimidazo[1,2-a]pyridine is C7H4Br2N2 . Its average mass is 275.928 Da and its monoisotopic mass is 273.874115 Da .Physical And Chemical Properties Analysis

6,8-Dibromoimidazo[1,2-a]pyridine is a solid at room temperature .科学研究应用

抗结核药物

咪唑并[1,2-a]吡啶类似物已被公认为一种“药物先导”支架,在药物化学领域有广泛的应用 . 一些咪唑并[1,2-a]吡啶的例子对多重耐药结核病 (MDR-TB) 和广泛耐药结核病 (XDR-TB) 表现出显著的活性 . 这使得 6,8-二溴咪唑并[1,2-a]吡啶成为开发新型抗结核药物的潜在候选药物。

传染病的治疗

Sauvik Samanta 博士的研究领域包括药物化学和传染病的药物发现研究,他曾参与过咪唑并[1,2-a]吡啶 . 这表明 6,8-二溴咪唑并[1,2-a]吡啶可用于开发各种传染病的治疗方法。

有机合成

6,8-二溴咪唑并[1,2-a]吡啶用于有机合成 . 它可用作复杂有机分子合成的构建模块,有助于开发新的合成方法和策略。

医药中间体

6,8-二溴咪唑并[1,2-a]吡啶用作医药中间体 . 它可用于生产各种药物,提高药物合成过程的效率和有效性。

新型结核药物的开发

世界卫生组织已采取行动开发新型结核药物 . 鉴于咪唑并[1,2-a]吡啶类似物在结核病治疗中的潜力,6,8-二溴咪唑并[1,2-a]吡啶可以在这项行动中发挥重要作用。

药物化学的研究和开发

6,8-二溴咪唑并[1,2-a]吡啶可用于药物化学的研究和开发 . 它可以帮助探索和了解新的化学实体、药物靶点和治疗策略。

安全和危害

6,8-Dibromoimidazo[1,2-a]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

Imidazo[1,2-a]pyridine derivatives, including 6,8-Dibromoimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have been identified as a renaissance era of TB drug discovery research . Therefore, future directions may include further exploration of their potential in drug discovery, particularly in the treatment of tuberculosis .

作用机制

Target of Action

6,8-Dibromoimidazo[1,2-A]pyridine is a heterocyclic compound Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to the construction of various imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines can lead to the creation of various derivatives, which may interact with different biochemical pathways .

Pharmacokinetics

The compound’s solubility and other physicochemical properties can influence its bioavailability .

Result of Action

Imidazo[1,2-a]pyridines and their derivatives have been used in the synthesis of various pharmaceutical compounds .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and efficacy of many chemical compounds .

属性

IUPAC Name |

6,8-dibromoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQBHMDTPKBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632698 | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202450-63-2 | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of imidazopyridine derivatives described in the research?

A1: The research highlights a novel and efficient synthetic route for imidazopyridine derivatives using a microwave-assisted double Suzuki-Miyaura cross-coupling reaction starting with 6,8-Dibromoimidazo[1,2-a]pyridine. [, ] This method allows for the introduction of various substituents at the 6 and 8 positions of the imidazopyridine core, broadening the possibilities for synthesizing new, potentially bioactive compounds. []

Q2: Why is the imidazopyridine core of interest for developing new bioactive compounds?

A2: While the provided research focuses on the synthetic methodology, it mentions that the synthesized imidazopyridine derivatives are "potentially bioactive." [] This suggests that the imidazopyridine core itself is a recognized scaffold in medicinal chemistry, likely due to its presence in various bioactive natural products and pharmaceuticals. Further research on the specific derivatives synthesized using this method is needed to determine their biological activity and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

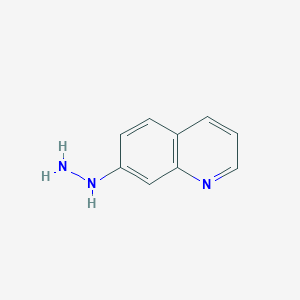

![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)